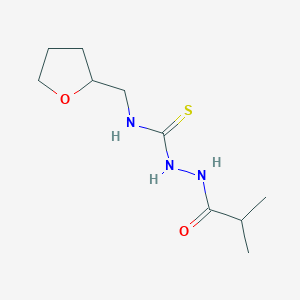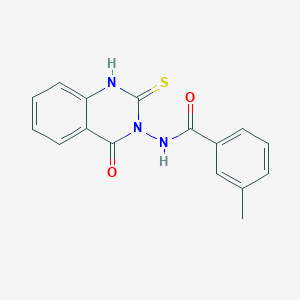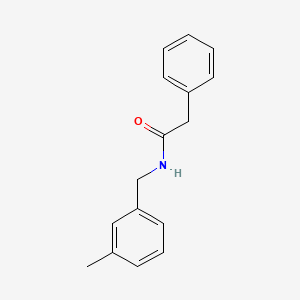
2-isobutyryl-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide derivatives often involves the reaction of N-substituted hydrazinecarbothioamides with various reagents to afford a variety of heterocyclic rings. For instance, Aly et al. (2018) described the reactive intermediates in reactions involving hydrazinecarbothioamides leading to diverse heterocyclic structures, characterized using spectral techniques including IR, NMR, and mass spectrometry, along with X-ray diffraction analysis (Aly et al., 2018). These methodologies could be adapted or indicative of the processes involved in synthesizing 2-isobutyryl-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been extensively analyzed through crystallography and spectral analysis. Gangadharan et al. (2015) provided insights into the crystal structures of two hydrazinecarbothioamide derivatives, revealing interactions and bonding patterns within the molecules (Gangadharan et al., 2015). Such studies are crucial for understanding the molecular configuration and potential reactivity of 2-isobutyryl-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide.
Chemical Reactions and Properties
The chemical reactivity of hydrazinecarbothioamide compounds towards various reagents underscores their utility in synthesizing a range of heterocyclic compounds. Hassan et al. (2019) explored the reactivity of N-substituted alkenylidene hydrazinecarbothioamides, leading to the synthesis of thiazole compounds, showcasing the potential chemical transformations of these derivatives (Hassan et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, provide insights into their behavior in different conditions. For example, Sivajeyanthi et al. (2017) characterized a specific compound through crystallography and Hirshfeld surface analysis, offering a glimpse into the physical characteristics that could be expected of similar compounds (Sivajeyanthi et al., 2017).
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamides, including reactivity, stability, and potential for forming various heterocyclic compounds, are of significant interest. Barbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide, exploring their antioxidant activity, which suggests the diverse chemical functionalities and applications of these derivatives (Barbuceanu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Environmental and Biological Analysis :
- A study by Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine, a highly active alkali used in various industries, due to its acute toxicity. The probe, utilizing dicyanoisophorone and a 4-bromobutyryl moiety, can be used for quantitative determination in environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Optimization of Detection Methods :
- Research by Varynskyi (2018) focused on optimizing the detection range of hydrazides and carbothioamides, including 2-isobutyryl-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, by high-performance liquid chromatography (HPLC) with mass spectrometric detection. This optimization is crucial for controlling raw materials in the synthesis of potential drug substances (Varynskyi, 2018).
Antifungal and Antioxidant Activities :
- Al-Amiery et al. (2012) investigated metal complexes of hydrazinecarbothioamides, similar to 2-isobutyryl-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, for their antifungal and antioxidant activities. These compounds were found to have significant activities against certain types of fungi and showed promising antioxidant properties (Al-Amiery et al., 2012).
Corrosion Inhibition :
- Kumari et al. (2017) studied the use of a hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid. This research highlights the potential of such compounds in protecting metals against corrosion, a significant issue in industrial applications (Kumari et al., 2017).
Synthesis and Evaluation of Antioxidant Activity :
- Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity. These compounds demonstrated excellent antioxidant properties, which are crucial in pharmaceutical and biochemical research (Bărbuceanu et al., 2014).
Bioimaging Applications :
- Zhang et al. (2015) developed a near-infrared fluorescence probe for hydrazine detection, useful in both environmental and biological sciences. This probe has applications in in vitro and in vivo bioimaging, highlighting the versatility of these compounds in various scientific fields (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-methylpropanoylamino)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-7(2)9(14)12-13-10(16)11-6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14)(H2,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPUWDLXCSCZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)


![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)


![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
